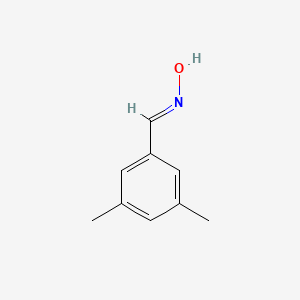
3,5-Dimethylbenzaldehyde oxime
Übersicht
Beschreibung
3,5-Dimethylbenzaldehyde oxime is a derivative of 3,5-Dimethylbenzaldehyde . Oximes are compounds that are formed by the reaction of aldehydes or ketones with hydroxylamine .
Chemical Reactions Analysis
The formation of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylbenzaldehyde include a molecular weight of 134.1751 , a refractive index of 1.538 , a boiling point of 232 °C , and a density of 0.998 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives : 3,5-Dimethylbenzaldehyde oxime serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the synthesis of novel diaryl- and arylnitrofuroxans, showcasing its versatility in chemical reactions (Epishina, Ovchinnikov, & Makhova, 1997).
- Catalysis and Reaction Mechanics : In a study on the oxidation of 2,4,6-Trimethylphenol with molecular oxygen, 3,5-dimethyl-4-hydroxybenzaldehyde was synthesized using a copper(II) chloride-oxime catalyst, demonstrating the application of oximes in catalysis and reaction mechanisms (ShimizuMasao et al., 2006).
Biomedical and Biochemical Applications
- Bioconjugation in Vaccine Development : Oxime chemistry, which includes compounds like 3,5-Dimethylbenzaldehyde oxime, has been applied in the bioconjugation of proteins and polysaccharides for vaccine development. This chemistry aids in the efficient synthesis of conjugate vaccines without the need for reduction, exemplifying its utility in biomedical research (Lees, Sen, & López-Acosta, 2006).
Industrial and Environmental Applications
- Extraction Processes : Research has investigated the use of 2-Hydroxy-5-alkylbenzaldehyde oximes, closely related to 3,5-Dimethylbenzaldehyde oxime, in the extraction of copper from acidic sulfate solutions. This highlights the potential application of oxime derivatives in metal extraction and environmental remediation processes (Stepniak-Biniakiewicz & Szymanowski, 1981).
Advanced Materials and Synthesis
- Synthesis of Spin Probes : 3,5-Dimethylbenzaldehyde oxime derivatives have been used in the synthesis of pH-sensitive spin probes. These probes are essential in the study of various chemical and biological systems, indicating the compound's relevance in advanced material science (Kirilyuk et al., 2003).
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethylbenzaldehyde oxime is the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in various biochemical reactions, and its modification can significantly alter the function and properties of the parent compound .
Mode of Action
3,5-Dimethylbenzaldehyde oxime interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in the oxime acts as a nucleophile and attacks the electrophilic carbon atom in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Biochemical Pathways
The formation of oximes from aldehydes and ketones is a key step in several biochemical pathways. These pathways involve the transformation of carbonyl compounds into different functional groups, which can have various downstream effects, such as altering the reactivity or solubility of the parent compound .
Pharmacokinetics
The properties of oximes in general suggest that they may have good bioavailability due to their polarity and ability to form hydrogen bonds .
Result of Action
The formation of an oxime from 3,5-Dimethylbenzaldehyde results in a compound with different chemical properties. The oxime group can increase the polarity and reactivity of the parent compound, potentially leading to changes in its biological activity .
Action Environment
The action of 3,5-Dimethylbenzaldehyde oxime can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic addition process, as the presence of protons can catalyze the reaction . Additionally, the temperature and solvent can also impact the reaction rate and the stability of the oxime .
Safety and Hazards
3,5-Dimethylbenzaldehyde is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
(NE)-N-[(3,5-dimethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOVGWUSRNAMC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=N/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





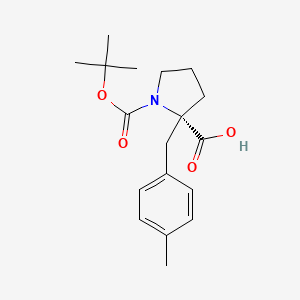
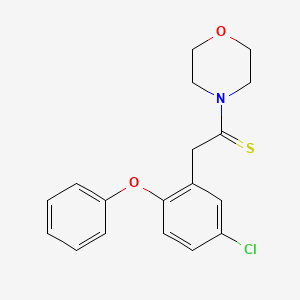
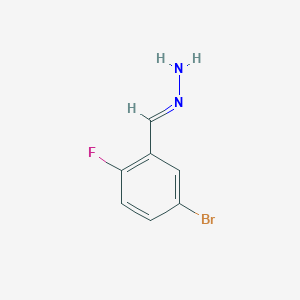



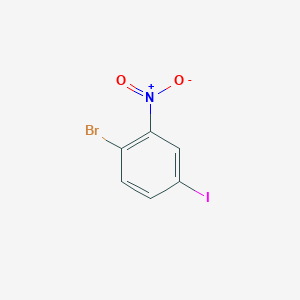
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

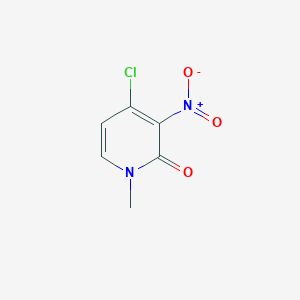
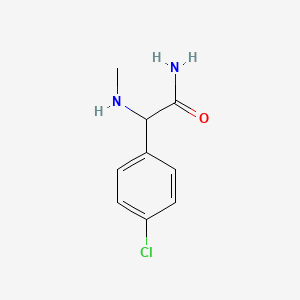
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)